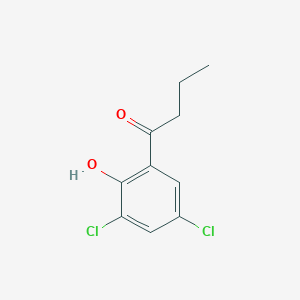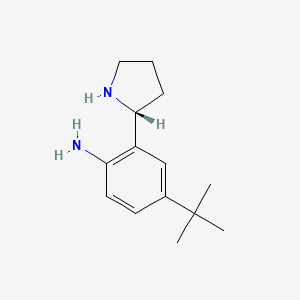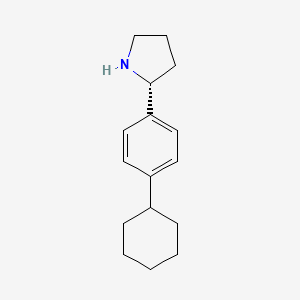
7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a hydroxyl group at the 7th position, a methyl group at the 2nd position, a nitro group at the 5th position, and a carboxylic acid group at the 3rd position on the indole ring. These functional groups confer unique chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-methylindole to introduce the nitro group at the 5th position. This is followed by a Friedel-Crafts acylation to introduce the carboxylic acid group at the 3rd position. The hydroxyl group can be introduced via a hydroxylation reaction using appropriate oxidizing agents. The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and cost-effectiveness.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone.
Reduction: The nitro group at the 5th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group at the 3rd position can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: 7-Keto-2-methyl-5-nitro-1H-indole-3-carboxylic acid.
Reduction: 7-Hydroxy-2-methyl-5-amino-1H-indole-3-carboxylic acid.
Substitution: 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylate esters or amides.
Scientific Research Applications
7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Nitroindole: Lacks the hydroxyl and carboxylic acid groups, leading to different chemical properties and biological activities.
2-Methylindole: Lacks the nitro, hydroxyl, and carboxylic acid groups, resulting in different reactivity and applications.
Uniqueness: 7-Hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid is unique due to the combination of functional groups on the indole ring, which confer specific chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H8N2O5 |
|---|---|
Molecular Weight |
236.18 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-5-nitro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5/c1-4-8(10(14)15)6-2-5(12(16)17)3-7(13)9(6)11-4/h2-3,11,13H,1H3,(H,14,15) |
InChI Key |
SRLNQIAKKPOYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)






![7-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-4-sulfonyl chloride](/img/structure/B13333859.png)



![N-[2-amino-1-[5-(hydroxymethyl)thiazol-2-yl]ethyl]-5-(4-chloro-3,5-difluoro-phenyl)-1H-pyrrole-2-carboxamide](/img/structure/B13333879.png)
